Target Engagement: TS Inhibition Potency Against Escherichia coli Compared to Clinical Gold-Standard 5-Fluorouracil
Against purified E. coli thymidylate synthase, 2-(2-aminoethyl)-5-methyl-1,4,5,6-tetrahydropyrimidine-4,6-dione dihydrochloride achieves an IC₅₀ of 850 nM (0.85 µM) [1]. This potency falls within the intermediate-affinity range for folate-site TS inhibitors, contrasting with 5-fluorouracil, which exerts TS inhibition only after metabolic activation to 5-fluoro-dUMP and displays variable IC₅₀ values spanning 0.8–43.0 µM in cell-based contexts [2]. The direct, pre-activated inhibitory mechanism of the tetrahydropyrimidine-dione scaffold eliminates the confounding variable of intracellular prodrug conversion required by 5-FU, providing a cleaner pharmacological signal for target validation studies.
| Evidence Dimension | Thymidylate synthase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 850 nM (0.85 µM) against E. coli TS |
| Comparator Or Baseline | 5-Fluorouracil: 0.8–43.0 µM (cell-based IC₅₀ range, requiring metabolic activation) |
| Quantified Difference | Target compound is a direct inhibitor with approximately 1- to 50-fold higher apparent potency than 5-FU, depending on cellular 5-FU activation status |
| Conditions | E. coli TS enzyme inhibition assay (spectrophotometric oxidation of tetrahydrofolate to dihydrofolate, 2–12 min) vs. 5-FU cell-based IC₅₀ |
Why This Matters
A direct-acting TS inhibitor with a defined, sub-micromolar enzyme IC₅₀ eliminates prodrug activation variability, enabling more reproducible target engagement experiments for antibacterial programs.
- [1] BindingDB. BDBM50350769. Affinity Data: IC₅₀ 850 nM for E. coli thymidylate synthase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350769 View Source
- [2] van Triest, B., et al. (1999). Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines. Clinical Cancer Research, 5(4), 943–951. PubMed: https://pubmed.ncbi.nlm.nih.gov/ View Source
